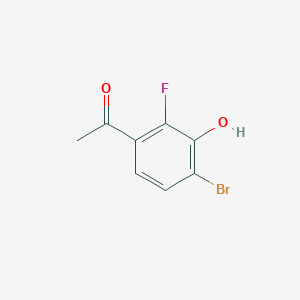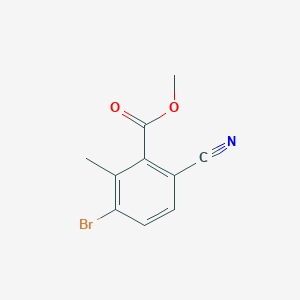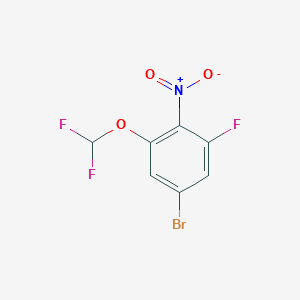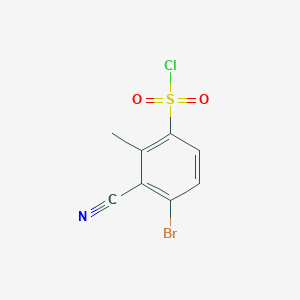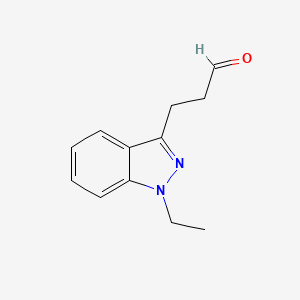
3-(1-ethyl-1H-indazol-3-yl)propanal
Übersicht
Beschreibung
3-(1-ethyl-1H-indazol-3-yl)propanal, also known as EI, is a novel compound that has gained significant attention in the scientific community due to its unique physical, chemical, and biological properties. It has a molecular weight of 202.26 g/mol .
Synthesis Analysis
The synthesis of indazoles, the core structure of this compound, has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 3-(1-ethyl-1H-indazol-3-yl)propanal is C12H14N2O . The InChI code is 1S/C12H14N2O/c1-2-14-12-8-4-3-6-10 (12)11 (13-14)7-5-9-15/h3-4,6,8-9H,2,5,7H2,1H3 .Physical And Chemical Properties Analysis
3-(1-ethyl-1H-indazol-3-yl)propanal is a powder with a molecular weight of 202.25 g/mol . It is stored at a temperature of -10 degrees .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Chemical Synthesis
Indazole derivatives, including compounds structurally related to 3-(1-ethyl-1H-indazol-3-yl)propanal, have shown significant potential in drug discovery, owing to their biological relevance and chemical versatility. The application of click chemistry, particularly the copper-(I)-catalyzed 1,2,3-triazole formation, has been identified as a powerful method for linking molecules, including indazole derivatives. This process is celebrated for its high reliability, specificity, and the biocompatibility of reactants, making it a staple in the synthesis of compounds for biological applications (Kolb & Sharpless, 2003).
Moreover, the regioselective protection and derivatization of indazoles underscore the compound's versatility in creating novel derivatives for potential therapeutic use. The ability to efficiently direct regioselective C-3 lithiation opens pathways to a wide array of electrophiles, further expanding the chemical space for drug discovery (Luo, Chen, & Dubowchik, 2006).
Biochemical Analysis and Molecular Characterization
The detailed molecular characterization of novel potential anti-inflammatory agents highlights the significance of indazole derivatives in understanding the mechanism of biological activity. Through comprehensive spectroscopic studies and first-principle calculations, researchers can elucidate the structure, electronic properties, and vibrational spectra of these compounds. Such analyses contribute to predicting biological activity and designing more effective therapeutic agents (Al-Tamimi et al., 2014).
Safety And Hazards
The compound has been classified with the signal word “Warning” and hazard statements H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Eigenschaften
IUPAC Name |
3-(1-ethylindazol-3-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-14-12-8-4-3-6-10(12)11(13-14)7-5-9-15/h3-4,6,8-9H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUHVEKJLYRYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-indazol-3-yl)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



